N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide
Description
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide is a chemical compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an oxane ring through a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Properties
Molecular Formula |
C12H13BrClNO2 |
|---|---|
Molecular Weight |
318.59 g/mol |
IUPAC Name |
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C12H13BrClNO2/c13-9-1-2-10(14)11(7-9)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,15,16) |
InChI Key |
BCIFDUPLBJCJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NC2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with oxane-4-carboxamide under specific reaction conditions. The process may include steps such as halogenation, amidation, and cyclization. Common reagents used in the synthesis include tert-butyldimethylsilyl chloride, iron (III) chloride, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in the formation of new functionalized compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Biological Activity
The compound exhibits a range of biological activities, primarily due to the presence of halogen substituents which enhance lipophilicity and metabolic stability. Research indicates that compounds with similar structures can possess antimicrobial, antiviral, and anticancer properties.
Antimicrobial Properties
Preliminary studies suggest that N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide may have significant antimicrobial activity. Compounds with analogous structures have shown efficacy against various bacterial strains, making them candidates for antibiotic development.
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Similar compounds have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For example, a related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating strong anticancer activity.
Agricultural Applications
Herbicidal Activity
The presence of halogen atoms in this compound may confer herbicidal properties. Similar compounds have been documented to exhibit herbicidal activity against various plant species, suggesting that this compound could be explored for agricultural use.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives through multi-step organic reactions. The synthesis typically involves:
- Step 1: Formation of the oxane ring.
- Step 2: Introduction of the carboxamide group.
- Step 3: Halogenation to achieve the desired substitutions.
This synthetic versatility makes it valuable in developing new chemical entities with tailored properties.
Data Table: Comparison of Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromo and chloro substitutions on phenyl | Antimicrobial, Anticancer |
| 3-Bromo-6-chloro-pyridin-2-carboxylic acid | Bromo and chloro substitutions on pyridine | Herbicidal activity |
| 5-Chloro-N-(2-methylphenyl)pyridine-3-carboxamide | Similar carboxamide structure | Antimicrobial properties |
Case Studies
- Anticancer Research : A study involving derivatives of this compound showed promising results in inhibiting tumor growth in vitro across several cancer cell lines, including breast and colon cancer cells.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control compounds.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide can be compared with other similar compounds, such as:
N-(4-bromo-2-chlorophenyl)oxane-4-carboxamide: Similar structure but with different substitution pattern.
N-(5-bromo-2-fluorophenyl)oxane-4-carboxamide: Contains a fluorine atom instead of chlorine.
N-(5-bromo-2-chlorophenyl)oxane-4-carboxylate: Different functional group (carboxylate instead of carboxamide).
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis and Structural Characteristics
This compound is synthesized through a series of organic reactions that typically involve the formation of the oxane ring followed by the introduction of the bromo and chloro substituents on the phenyl group. The structural formula can be represented as follows:
The presence of halogen atoms (bromine and chlorine) is significant as they can enhance the compound's lipophilicity and biological activity by modulating its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar halogen substitutions have shown promising results against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : Compounds exhibiting similar structural features have been tested against glioblastoma cell lines, demonstrating significant inhibition of cell growth. For example, a related compound was shown to inhibit AKT2/PKBβ signaling, which is crucial in glioma malignancy .
- Mechanism of Action : The anticancer effects are often mediated through apoptosis induction and cell cycle arrest. Compounds that interact with key kinases or modulate apoptotic pathways have been identified as potential therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that similar compounds exhibit broad-spectrum antimicrobial activity, making them candidates for further development:
- Activity Against Bacterial Strains : Preliminary studies suggest that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Study 1: Anticancer Activity
A study investigated a series of halogenated phenyl derivatives for their anticancer activity against glioblastoma cells. Among these, compounds with bromo and chloro substitutions were particularly effective:
| Compound | EC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 20 | AKT2 Inhibition |
| Compound B | 30 | Apoptosis Induction |
| This compound | TBD | TBD |
Note: EC50 values indicate the concentration required for 50% inhibition of cell viability.
Case Study 2: Antimicrobial Screening
A recent screening assessed various derivatives for antimicrobial properties against common pathogens:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound C | 15 | Staphylococcus aureus |
| Compound D | 12 | Escherichia coli |
| This compound | TBD | TBD |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as AKT. This inhibition leads to reduced survival signaling in cancer cells.
- Apoptotic Pathways : The compound may also induce apoptosis through mitochondrial pathways, increasing pro-apoptotic factors while decreasing anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
